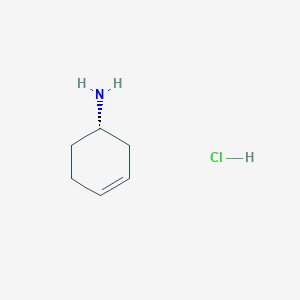

(S)-Cyclohex-3-enylamine hydrochloride

Description

Significance of Chiral Amines as Foundational Building Blocks in Advanced Organic Synthesis

Chiral amines are indispensable intermediates in the synthesis of high-value chemicals, particularly in the pharmaceutical and agrochemical industries. researchgate.net A significant portion of top-selling small-molecule drugs contain a chiral amine moiety, highlighting their importance in medicinal chemistry. researchgate.net Their biological significance stems from the fact that most biological targets, such as enzymes and receptors, are themselves chiral. Consequently, the interaction between a drug and its target often requires a precise three-dimensional arrangement, meaning that typically only one enantiomer of a chiral drug will exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. enamine.net

Beyond their role as intermediates, chiral amines are widely employed as organocatalysts and as ligands for transition metal catalysts. In organocatalysis, they can activate substrates through the formation of enamine or iminium ion intermediates, facilitating a wide range of asymmetric transformations. As ligands, they coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of catalytic reactions, such as asymmetric hydrogenations. nih.gov The development of new methods for synthesizing chiral amines is therefore a critical area of research, enabling the construction of complex molecular architectures with high levels of stereocontrol. researchgate.net

Fundamental Stereochemical Considerations in Chiral Amine Synthesis and Catalysis

The stereochemistry of amines presents unique considerations. The nitrogen atom in an amine is typically sp³-hybridized and has a trigonal pyramidal geometry. When the three groups attached to the nitrogen are different (in a tertiary amine), the nitrogen atom itself becomes a chiral center. However, for most acyclic chiral amines, the two enantiomers cannot be resolved because they rapidly interconvert through a process called pyramidal inversion. This inversion occurs through a planar transition state and happens millions of times per second at room temperature, preventing the isolation of a single enantiomer.

Therefore, the focus of stereoselective amine synthesis is almost always on creating chirality at a carbon atom attached to the amine group (an α-chiral amine). Numerous strategies have been developed to achieve this with high enantioselectivity. Key methods include:

Asymmetric Reductive Amination: This involves the condensation of a ketone or aldehyde with an amine to form an imine, which is then reduced asymmetrically using a chiral catalyst or reagent. researchgate.net

Asymmetric Hydrogenation: Chiral metal catalysts, often featuring rhodium or ruthenium with chiral phosphine (B1218219) ligands, can hydrogenate enamines or imines with high enantioselectivity. nih.gov

Rearrangement Reactions: The Overman rearrangement, a nih.govnih.gov-sigmatropic rearrangement of allylic trichloroacetimidates, provides a reliable method for converting chiral allylic alcohols into chiral allylic amines with excellent transfer of stereochemistry.

Nucleophilic Addition to Imines: The addition of organometallic reagents to chiral N-sulfinylimines is a powerful method for constructing α-chiral amines. nih.gov

These stereoselective methods are crucial for accessing enantiomerically pure amines that serve as vital building blocks for complex target molecules. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S)-cyclohex-3-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h1-2,6H,3-5,7H2;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEBFUBTLSFFRL-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of S Cyclohex 3 Enylamine Hydrochloride

Chemo-Enzymatic and Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods for producing chiral amines. nih.govwiley.com By harnessing the catalytic power of enzymes, often within whole-cell systems, chemists can achieve high yields and enantioselectivities under mild reaction conditions. nih.gov These enzymatic routes are central to green chemistry, minimizing waste and avoiding the use of toxic reagents. researchgate.net

Application of Amine Transaminases in Enantioselective Reductive Amination Cascades

Amine transaminases (ATAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines. nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) (IPA), to a prochiral ketone acceptor, utilizing pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. wiley.comnih.gov Depending on the specific enzyme used, either the (R)- or (S)-enantiomer of the amine can be selectively produced. wiley.com

The synthesis of substituted cyclohexylamines using transaminases has been demonstrated. For instance, in the amination of various 4-substituted cyclohexanones, a screening of both (R)- and (S)-selective transaminases revealed that the formation of the cis-diastereomer was generally favored. nih.gov The equilibrium of the transamination reaction can be shifted towards the product amine by using a large excess of the amine donor or by employing sophisticated enzyme cascades to remove the ketone byproduct. wiley.com One such strategy involves a one-pot system combining an ω-TA with an alanine (B10760859) dehydrogenase (AlaDH) and a formate (B1220265) dehydrogenase (FDH), using ammonium (B1175870) formate as the nitrogen source. wiley.com

A key challenge in transaminase-catalyzed reactions is that they are reversible. However, this can be exploited. For example, in a mixture of cis/trans-diastereomers of a substituted cyclohexane-1-amine, a transaminase with appropriate diastereomer selectivity can be used to deaminate the unwanted cis-isomer, thereby enriching the desired trans-isomer. nih.govresearchgate.net

Table 1: Performance of Selected Transaminases in the Amination of 4-Substituted Cyclohexanones This table is representative of transaminase activity on cyclic ketones, based on findings for analogous substrates.

| Enzyme ID | Selectivity | Amine Donor | Substrate | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| ArR-TA | (R)-selective | (R)-1-phenylethan-1-amine | 4-Methylcyclohexanone | Favored cis |

| VfS-TA | (S)-selective | (S)-1-phenylethan-1-amine | 4-Methylcyclohexanone | Favored cis |

| CvS-TAW60C | (S)-selective | (S)-1-phenylethan-1-amine | 4-Phenylcyclohexanone | >99:1 |

Utilization of Imine Reductases and Amine Dehydrogenases for Chiral Amine Production

Imine reductases (IREDs) and amine dehydrogenases (AmDHs) represent another major class of enzymes for chiral amine synthesis through asymmetric reductive amination. researchgate.netresearchgate.net Unlike transaminases, these enzymes can synthesize secondary and tertiary amines in addition to primary amines. nih.govnih.gov

Imine Reductases (IREDs) , a class of NADPH-dependent oxidoreductases, are highly effective in catalyzing the reduction of pre-formed imines or, more powerfully, in one-pot reductive amination reactions of a ketone and an amine. nih.govmdpi.com A specific subclass known as reductive aminases (RedAms) is particularly efficient at this one-pot conversion. mdpi.com The substrate scope of IREDs has been significantly expanded through enzyme discovery and engineering, now including bulky amines and various cyclic ketones. nih.gov For example, IREDs from a Roche library were shown to be effective in the reductive amination of cyclohexanone (B45756) with various amines, including benzylamine (B48309) and N-methyl propargylamine. nih.govrsc.org

Amine Dehydrogenases (AmDHs) catalyze the direct reductive amination of ketones using ammonia (B1221849) as the amine source and NAD(P)H as the hydride source, producing only water as a byproduct. iiserpune.ac.in The first AmDHs were engineered from amino acid dehydrogenases (AADHs) by altering their substrate specificity to accept ketones instead of α-keto acids. nih.govresearchgate.net Subsequently, native AmDHs (nat-AmDHs) were discovered through genome mining, offering a broader range of activities on aliphatic and cyclic ketones. iiserpune.ac.inwhiterose.ac.uk Both engineered and native AmDHs have demonstrated high stereoselectivity in producing chiral amines. researchgate.net

Table 2: Examples of IRED-Catalyzed Reductive Amination of Cyclic Ketones Data based on reported conversions for cyclohexanone and related substrates.

| Enzyme ID | Substrate Ketone | Substrate Amine | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| p-IR06 | Cyclohexanone | Benzylamine | >60% | Not Reported | nih.gov |

| p-IR-89 | Cyclohexanone | Aniline (B41778) | 81% | Not Reported | nih.gov |

| IR-14 | 2-Propynyl-1H-inden-1-one | N-methyl propargylamine | 58% (isolated) | 90% ee (R) | rsc.org |

| IR-Sip | 2-Propynyl-1H-inden-1-one | N-methyl propargylamine | 81% (isolated) | 72% ee (S) | rsc.org |

Strategies in Enzyme Engineering, Including Directed Evolution and Rational Design, for Enhanced Catalytic Performance

The practical application of biocatalysts often requires enhancing their natural properties. Enzyme engineering, through strategies like directed evolution and rational (or semi-rational) design, has been instrumental in improving the catalytic efficiency, substrate scope, stability, and stereoselectivity of enzymes used for chiral amine synthesis. nih.gov

Directed evolution mimics natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired improvements. This method has been successfully applied to engineer amine oxidases for bulkier substrates and transaminases for complex pharmaceutical intermediates. nih.gov For instance, four rounds of directed evolution on a photoenzyme led to variants with excellent enantioselectivities (up to 99% ee) for [2+2] photocycloadditions. researchgate.net

Rational design relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. Specific amino acid residues in the active site are targeted for mutation to achieve a predictable outcome. mdpi.com The first engineered amine dehydrogenases were created using this approach, mutating the carboxylate-binding pocket of leucine (B10760876) and phenylalanine dehydrogenases to accommodate ketones. nih.govresearchgate.net More recently, rational design of an imine reductase from Mesorhizobium sp. (MesIRED) based on tunnel analysis led to mutants with significantly improved conversion rates for the synthesis of bulky N-benzyl cyclo-tertiary amines. mdpi.com These engineered enzymes are crucial for developing industrially viable biomanufacturing routes.

Asymmetric Organocatalytic and Metal-Catalyzed Synthesis Routes

Alongside biocatalysis, asymmetric catalysis using small organic molecules (organocatalysis) or transition metal complexes provides powerful and versatile strategies for constructing chiral molecules like (S)-Cyclohex-3-enylamine hydrochloride. nih.gov

Enantioselective [2+2+2] Cycloaddition Reactions to Access Cyclohexenylamine Scaffolds

The construction of a cyclohexene (B86901) ring can be achieved through various cycloaddition strategies. While [4+2] cycloadditions (Diels-Alder reactions) are a classic method, [2+2+2] cycloadditions, which assemble the six-membered ring from three two-carbon components (e.g., three alkyne units or two alkynes and an alkene), offer an alternative and atom-economical route. However, achieving enantioselectivity in these reactions is a significant challenge.

Catalytic enantioselective [2+2] cycloadditions are a more established method for creating four-membered rings, which can be precursors to other structures. researchgate.netnih.govnih.gov The development of photoenzymes, combining a protein scaffold with a photosensitizer, has enabled highly enantioselective intramolecular [2+2] cycloadditions to produce complex cyclobutane (B1203170) structures with up to 99% ee. researchgate.netmanchester.ac.uk While not a direct synthesis of a six-membered ring, the principles of using a chiral environment to control the stereochemical outcome of a cycloaddition are broadly applicable. Direct enantioselective [2+2+2] cycloadditions leading to cyclohexenylamine scaffolds are less common, but related multi-component reactions catalyzed by metals can achieve similar complexity.

Palladium-Catalyzed Stereoselective Alkene Carboamination and Allylic Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, offering robust methods for C-C and C-N bond formation. For the synthesis of chiral cyclohexenylamines, Pd-catalyzed carboamination of dienes is a particularly powerful strategy. dicp.ac.cn

This approach involves the simultaneous formation of a C-C and a C-N bond across a conjugated diene in a single step. Recently, a highly regio-, diastereo-, and enantioselective palladium-catalyzed three-component carboamination of 1,3-cyclohexadiene (B119728) was developed. dicp.ac.cn Using a palladium acetate (B1210297) catalyst with a chiral phosphine (B1218219) ligand (Ming-Phos), this reaction couples 1,3-cyclohexadiene with various aryl iodides and anilines to produce a diverse range of valuable chiral cyclohexenylamines with excellent functional group tolerance. dicp.ac.cn Mechanistic studies suggest that the nucleophilic attack of the amine is the rate-determining step in this transformation. dicp.ac.cn

Another important palladium-catalyzed pathway is alkene carboamination, where an aryl or alkenyl halide is coupled with an amine that has a pendant alkene. nih.govnih.gov This intramolecular reaction results in the formation of a heterocyclic ring. While often used to form five-membered rings like pyrrolidines, the underlying mechanism, which can involve either syn- or anti-aminopalladation, is fundamental to stereoselective C-N bond formation. nih.govumich.eduresearchgate.net The choice of ligand and reaction conditions is critical for controlling the stereochemical outcome and achieving high enantioselectivity. nih.gov

Table 3: Palladium-Catalyzed Three-Component Carboamination of 1,3-Cyclohexadiene Data from Pd/Ming-Phos catalyzed reaction of iodobenzene, 1,3-cyclohexadiene, and aniline derivatives.

| Aryl Iodide | Aniline | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Iodobenzene | Aniline | 85 | 95 | dicp.ac.cn |

| 4-Fluoroiodobenzene | Aniline | 82 | 95 | dicp.ac.cn |

| 4-Methoxyiodobenzene | Aniline | 88 | 96 | dicp.ac.cn |

| Iodobenzene | 4-Methoxyaniline | 80 | 95 | dicp.ac.cn |

Multicomponent Amine-Aldehyde-Dienophile (AAD) Processes for Polysubstituted Cyclohexenylamines

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like polysubstituted cyclohexenylamines in a single step. The Amine-Aldehyde-Dienophile (AAD) process, a type of aza-Diels-Alder reaction, is particularly relevant. In this approach, an amine, an aldehyde, and a dienophile react in a cascade sequence. The in situ formation of an imine from the amine and aldehyde is followed by a [4+2] cycloaddition with the dienophile.

While direct synthesis of (S)-Cyclohex-3-enylamine via this method is not extensively documented, the principles can be applied. For instance, a hypothetical approach could involve a chiral amine that, after the reaction sequence, can be cleaved, or the use of a chiral catalyst to control the stereochemistry of the cycloaddition. Research on analogous systems, such as the synthesis of polysubstituted cyclohexenones, demonstrates the feasibility of achieving high diastereoselectivity and yields under mild, base-catalyzed conditions. researchgate.net These operational simplicities and clean reaction conditions make MCRs an attractive strategy for creating diverse libraries of cyclohexenylamine derivatives. researchgate.net

Asymmetric Transfer Hydrogenation and Hydrosilylation of Imine Precursors

The asymmetric reduction of a prochiral imine precursor, cyclohex-3-en-1-imine, represents a direct and efficient route to (S)-Cyclohex-3-enylamine. nih.gov Two prominent methods for this transformation are asymmetric transfer hydrogenation (ATH) and asymmetric hydrosilylation.

Asymmetric Transfer Hydrogenation (ATH):

ATH is a versatile method for the enantioselective reduction of imines to chiral amines. rsc.org This technique typically employs a metal catalyst, a chiral ligand, and a hydrogen donor like isopropanol (B130326) or formic acid. Ruthenium and iridium-based catalysts have shown high efficacy in the ATH of various imines. rsc.orgnih.gov For the synthesis of (S)-Cyclohex-3-enylamine, a plausible route involves the reduction of cyclohex-3-en-1-imine using a chiral catalyst system. Recent advancements have highlighted the use of manganese(I) complexes, which have successfully been used for the ATH of challenging heteroatom-containing imines and diarylimines, achieving high yields and enantiomeric excesses (up to 99% ee). acs.org The success of these systems, even on a gram scale, underscores their potential for practical application. acs.org

Asymmetric Hydrosilylation:

Asymmetric hydrosilylation offers another powerful tool for the synthesis of chiral amines from imines. wikipedia.org This reaction involves the addition of a hydrosilane across the C=N double bond, followed by hydrolysis to yield the amine. Chiral catalysts, often based on transition metals like rhodium or iridium, are used to control the stereochemical outcome. nih.govwikipedia.org For example, a chiral borane (B79455) catalyst generated in situ has been successfully used for the enantioselective hydrosilylation of various imines, providing optically active amines in good yields and moderate to high enantiomeric excesses. nih.gov

| Method | Catalyst/Reagent | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Asymmetric Transfer Hydrogenation | Chiral Manganese(I) Complex | Heteroatom-containing imines | Up to 99% | acs.org |

| Asymmetric Transfer Hydrogenation | Ruthenium/(1S,2R)-1-Amino-2-indanol | N-(tert-butanesulfinyl)ketimines | Up to >99% | nih.gov |

| Asymmetric Hydrosilylation | Chiral Borane Catalyst | Imines | 44-82% | nih.gov |

| Asymmetric Hydrogenation | Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Up to 90% | acs.org |

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution remains a cornerstone for obtaining enantiomerically pure compounds on a large scale. ulisboa.pt This method involves the separation of a racemic mixture into its individual enantiomers.

Diastereomeric Salt Formation and Crystallization with Chiral Acids

The most common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent, typically a chiral acid. libretexts.orglibretexts.org The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. ulisboa.ptwikipedia.org

In the case of racemic cyclohex-3-enylamine (B7893297), it can be treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (S)-mandelic acid, in a suitable solvent. libretexts.orgwikipedia.org This reaction forms a mixture of two diastereomeric salts: ((R)-amine·(chiral acid)) and ((S)-amine·(chiral acid)). Due to their different solubilities, one diastereomer will preferentially crystallize out of the solution. After separation by filtration, the desired enantiomer of the amine can be recovered by treatment with a base to neutralize the acid. The hydrochloride salt can then be formed by reacting the free amine with hydrochloric acid.

The efficiency of the resolution is dependent on several factors, including the choice of chiral acid, the solvent system, and the crystallization temperature. ulisboa.ptunchainedlabs.com A systematic screening of these parameters is often necessary to optimize the yield and enantiomeric excess of the desired (S)-enantiomer. unchainedlabs.com

| Chiral Resolving Agent | Technique | Advantage | Disadvantage | Reference |

| Chiral Acids (e.g., Tartaric Acid) | Diastereomeric Salt Crystallization | Scalable, cost-effective | Can be laborious, relies on solubility differences | ulisboa.ptwikipedia.org |

| Chiral Hydroxamic Acids | Kinetic Resolution | Catalytic options available | May require specific catalyst systems | acs.orgethz.ch |

| Enzymes (e.g., Lipases) | Enzymatic Kinetic Resolution | High enantioselectivity | Substrate specific, may require specific conditions | researchgate.netresearchgate.net |

Mechanistic Investigations and Computational Analysis of S Cyclohex 3 Enylamine Hydrochloride Synthesis and Reactivity

Elucidation of Reaction Mechanisms and Proposed Catalytic Cycles

The asymmetric synthesis of chiral amines like (S)-Cyclohex-3-enylamine is most effectively achieved through catalytic methods. sigmaaldrich.comacs.org Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is one of the most direct and efficient strategies. nih.gov A plausible and widely utilized pathway to (S)-Cyclohex-3-enylamine is the reductive amination of cyclohex-3-enone. researchgate.netyoutube.com This process involves two key stages: the condensation of the ketone with an amine source (like ammonia) to form a prochiral imine intermediate, followed by an enantioselective reduction of the C=N bond. nih.govyoutube.com

The enantioselectivity of the reduction step is controlled by a chiral catalyst, typically a complex of a transition metal such as iridium, rhodium, or cobalt, with a chiral ligand. nih.govresearchgate.net A proposed catalytic cycle for the synthesis of (S)-Cyclohex-3-enylamine using a generic chiral transition-metal catalyst is depicted below.

Proposed Catalytic Cycle:

Activation: The pre-catalyst is activated, often by reaction with hydrogen, to form the active chiral metal-hydride species.

Coordination: The prochiral imine, formed in situ from cyclohex-3-enone and an amine source, coordinates to the chiral metal center. This coordination creates a chiral catalyst-substrate complex.

Asymmetric Hydride Transfer: This is the enantio-determining step. The hydride ligand is transferred from the metal to the imine's carbon atom. The facial selectivity (re vs. si) of this transfer is dictated by the chiral environment created by the ligand, leading to the preferential formation of the (S)-enantiomer of the amine.

Product Release and Catalyst Regeneration: The resulting (S)-cyclohex-3-enylamine product dissociates from the metal center, which is then ready to start a new catalytic cycle.

Alternatively, biocatalytic approaches using enzymes such as imine reductases (IREDs) or transaminases offer a powerful and highly selective route. researchgate.netnih.govacs.org In an IRED-catalyzed process, the enzyme would directly reduce the imine intermediate using a cofactor like NADPH, with the enzyme's chiral active site ensuring the production of the (S)-enantiomer. researchgate.net

Density Functional Theory (DFT) Calculations for Understanding Stereoselectivity and Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for gaining detailed insight into reaction mechanisms that are difficult to observe experimentally. researchgate.netcore.ac.uk For the synthesis of (S)-Cyclohex-3-enylamine hydrochloride, DFT calculations are crucial for understanding the origins of stereoselectivity. chiralpedia.commdpi.com

By modeling the key enantio-determining step (the hydride transfer), chemists can calculate the structures and energies of the transition states leading to both the (S) and (R) products. researchgate.net The enantiomeric excess observed experimentally is a direct consequence of the difference in the Gibbs free energy of activation (ΔΔG‡) between these two competing diastereomeric transition states. A lower energy barrier for the transition state leading to the (S)-product explains its preferential formation. researchgate.net

These calculations can reveal the subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, between the substrate and the chiral catalyst that stabilize one transition state over the other. researchgate.netnih.govacs.org For example, DFT analysis can pinpoint specific interactions within the catalyst's chiral pocket that favor the binding of the imine in an orientation that leads exclusively to the (S)-amine upon reduction.

Below is an interactive table showing hypothetical DFT-calculated energy data for the rate-determining step in a catalyzed synthesis of cyclohex-3-enylamine (B7893297).

| Transition State (TS) | Pathway | Calculated Activation Energy (ΔG‡) (kcal/mol) | Relative Energy (ΔΔG‡) (kcal/mol) | Predicted Product |

|---|---|---|---|---|

| TS-S | Pathway to (S)-enantiomer | 12.5 | 0.0 | Major |

| TS-R | Pathway to (R)-enantiomer | 15.2 | +2.7 | Minor |

Note: The data in this table is illustrative and represents typical energy differences found in highly enantioselective reactions as determined by DFT calculations.

Conformational Analysis and Rotational Energy Barrier Studies of Chiral Intermediates

The stereochemical outcome of a catalytic reaction is profoundly influenced by the three-dimensional structure and dynamic behavior of its intermediates. nih.gov Chiral intermediates, such as the complex formed between a metal catalyst and the cyclohex-3-en-1-imine substrate, are not rigid structures. They can exist in multiple conformations due to rotation around single bonds.

Computational methods, complemented by experimental techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, are used to perform conformational analyses and determine the energy barriers to rotation. nih.govmontana.eduresearchgate.net Understanding these dynamics is critical because different conformers may exhibit different reactivities or lead to different stereochemical outcomes.

For the synthesis of (S)-Cyclohex-3-enylamine, the precise orientation of the cyclohexenyl group and the imine C=N bond relative to the chiral ligand at the moment of hydride transfer is critical. A high rotational barrier might lock the intermediate in a single, highly reactive conformation that leads directly to the desired (S)-product. Conversely, if multiple conformers with similar energies are present and interconverting rapidly, a loss of selectivity could occur. DFT calculations can model these rotational barriers, helping to rationalize the observed selectivity. researchgate.net

The following table provides a hypothetical example of a conformational analysis for a key chiral intermediate.

| Conformer of [Catalyst-Substrate] Intermediate | Relative Energy (kcal/mol) | Rotational Barrier to Interconversion (kcal/mol) | Predicted Reactivity towards (S)-Product |

|---|---|---|---|

| Conformer A | 0.0 | 18.6 | High (Favored Pathway) |

| Conformer B | 3.5 | - | Low (Disfavored) |

Note: This data is a hypothetical representation to illustrate how the relative stability and rotational barriers of different intermediate conformations can dictate the reaction's stereochemical course.

Computational Guidance in the Design and Optimization of Catalysts and Chiral Ligands

The traditional method of catalyst development often involves the painstaking synthesis and experimental screening of large libraries of ligands, which is both time-consuming and resource-intensive. researchgate.net Modern asymmetric catalysis increasingly relies on computational chemistry to guide the design and optimization of catalysts in silico before any laboratory work begins. chiralpedia.comscilit.com

By using computational models, researchers can predict how structural modifications to a chiral ligand will impact the catalyst's activity and selectivity. researchgate.netacs.org For the synthesis of (S)-Cyclohex-3-enylamine, DFT calculations can be used to screen a virtual library of chiral phosphine (B1218219) ligands for a rhodium or iridium catalyst. nih.govnih.govresearchgate.net The models can predict the ΔΔG‡ for each ligand, allowing chemists to identify the most promising candidates for achieving high enantiomeric excess. chiralpedia.com

This computational-led approach accelerates the discovery of superior catalysts by:

Rational Design: Providing a deep understanding of the catalyst-substrate interactions that govern stereoselectivity. scilit.com

Predictive Screening: Evaluating the potential of new ligand architectures without the need for immediate synthesis. chiralpedia.com

Optimization: Fine-tuning the electronic and steric properties of a known ligand to maximize its performance for a specific transformation, such as the targeted synthesis of this compound.

This synergy between computational prediction and experimental validation represents the forefront of catalyst development, enabling the creation of highly efficient and selective catalytic systems for the production of valuable chiral molecules. researchgate.net

Applications of S Cyclohex 3 Enylamine Hydrochloride in Asymmetric Organic Synthesis

Utilization as a Chiral Building Block in the Construction of Complex Molecules

The inherent chirality and functionality of (S)-Cyclohex-3-enylamine hydrochloride make it an attractive starting material for the synthesis of more elaborate and stereochemically rich molecules. Its cyclohexene (B86901) framework provides a versatile scaffold that can be further elaborated, while the amine group offers a handle for a variety of chemical transformations.

The synthesis of enantioenriched scaffolds is a fundamental aspect of drug discovery and development. Chiral building blocks like (S)-Cyclohex-3-enylamine serve as foundational elements in constructing these scaffolds. The use of such predefined chiral molecules, often sourced from the "chiral pool," allows for the efficient transfer of stereochemical information to the target molecule, bypassing the need for often complex and costly asymmetric resolutions or syntheses from achiral precursors.

The sp3-rich nature of the cyclohexenyl ring is particularly desirable in modern drug design, as it can lead to molecules with improved physicochemical properties and more defined three-dimensional shapes that can interact with biological targets with high specificity. The development of synthetic methods to construct rigid, tricyclic sp3-rich scaffolds from simple amino acids highlights the value of using chiral starting materials to create novel molecular frameworks. researchgate.net

A significant application of chiral cyclohexenylamine derivatives lies in the synthesis of neuraminidase inhibitors, a class of antiviral drugs used to treat influenza. The core structure of several potent neuraminidase inhibitors features a functionalized cyclohexene ring. The precise stereochemistry of the substituents on this ring is crucial for effective binding to the enzyme's active site and, consequently, for the drug's efficacy.

The anti-influenza drug Oseltamivir (Tamiflu®) is a prime example. Its structure contains a substituted cyclohexene ring with three contiguous stereocenters. The design and synthesis of carbocyclic sialic acid analogues have demonstrated that the position of the double bond within the cyclohexene ring and the nature of the substituents play a critical role in neuraminidase inhibition. nih.gov For instance, structure-activity relationship studies have identified that a 3-pentyloxy group on the cyclohexene ring can lead to highly potent inhibitors, with IC50 values for neuraminidase inhibition in the nanomolar range. nih.gov The high antiviral potency is attributed to favorable hydrophobic interactions within a pocket of the enzyme's active site. nih.gov

While the commercial synthesis of Oseltamivir has historically started from (-)-shikimic acid, the core structure highlights the importance of chiral cyclohexene derivatives. The development of alternative synthetic routes, some of which may involve intermediates structurally related to (S)-Cyclohex-3-enylamine, is an active area of research aimed at securing the supply of this vital medication. nih.gov

Development of Chiral Auxiliaries and Ligands Derived from this compound

Chiral auxiliaries and ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates. The principle of a chiral auxiliary involves its temporary attachment to a substrate, directing a subsequent diastereoselective transformation. Following the reaction, the auxiliary can be cleaved and ideally recycled. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment that promotes enantioselective reactions.

While specific examples of chiral auxiliaries and ligands derived directly from this compound are not extensively documented in the mainstream literature, the structural motif of a chiral amine lends itself to such applications. Chiral amines are frequently used as precursors for a wide array of ligands for asymmetric catalysis. For instance, chiral amino alcohols, which can be conceptually derived from chiral amines, are known to be effective ligands in the borane (B79455) reduction of ketones. nih.gov

The amine functionality in (S)-Cyclohex-3-enylamine could be readily transformed into amides, sulfonamides, or imines, which are common coordinating groups in chiral ligands. These ligands could potentially be employed in a variety of metal-catalyzed reactions, including carbon-carbon, carbon-nitrogen, and carbon-oxygen bond-forming transformations. The development of cost-effective and sustainable catalytic methods for producing enantiomerically pure chiral amines is a significant challenge, and the use of engineered enzymes like monoamine oxidase variants is a promising approach. researchgate.net

The cyclohexene backbone of (S)-Cyclohex-3-enylamine offers a semi-rigid scaffold that could be incorporated into novel ligand architectures. The conformational constraints of the ring system could influence the geometry of the resulting metal complexes, leading to enhanced enantiocontrol in catalytic reactions. The design of new chiral ligands is a continuous effort in the field of asymmetric catalysis, with a focus on creating modular and tunable structures.

For example, the development of chiral dinitrogen ligands has enabled the asymmetric synthesis of C-N axially chiral compounds through cooperative catalysis. The success of such strategies relies on the rational design of the ligand to control the steric and electronic properties of the catalytic system. The potential to functionalize both the amine and the alkene of (S)-Cyclohex-3-enylamine provides a pathway to create bidentate or even tridentate ligands with unique stereochemical features.

Stereoselective Formation of Functionalized Cyclohexenylamine Derivatives

The double bond in (S)-Cyclohex-3-enylamine provides a reactive site for a variety of stereoselective transformations, allowing for the introduction of new functional groups with control over the resulting stereochemistry. The existing stereocenter of the amine group can direct the facial selectivity of reactions on the alkene.

Reactions such as epoxidation, dihydroxylation, and hydroboration-oxidation can be performed on the cyclohexene ring to introduce new stereocenters. The diastereoselectivity of these reactions would be influenced by the directing effect of the chiral amine or a suitable protecting group. For instance, the amination of chiral cyclohex-3-en-1-one (B1204788) ketals has been shown to produce diastereomeric aziridines, which can be separated and further elaborated. While this example involves the formation of a C-N bond on a related system, it illustrates the principle of diastereoselective functionalization of a cyclohexene ring.

Furthermore, the amine group itself can be derivatized to create amides or carbamates, which can then influence the stereochemical outcome of subsequent reactions on the alkene. The interplay between the existing chirality and the reaction conditions allows for the synthesis of a diverse array of highly functionalized and enantioenriched cyclohexylamine (B46788) derivatives, which can serve as valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and natural product synthesis. The unique stereochemistry and bifunctional nature of this compound make it a promising, though not yet extensively documented, candidate for such transformations. While specific examples utilizing this exact compound are not prevalent in current literature, its structural motifs suggest potential applications in well-established cyclization reactions.

One such potential application is in the Pictet-Spengler reaction , a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. Theoretically, (S)-cyclohex-3-enylamine, after appropriate derivatization to introduce an aromatic group at a suitable position, could serve as a chiral precursor. The inherent chirality of the cyclohexene ring could influence the stereochemical outcome of the cyclization, leading to the formation of enantiomerically enriched fused heterocyclic products.

Another relevant transformation is the Bischler-Napieralski reaction , which is used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides. Similar to the Pictet-Spengler reaction, a derivatized form of (S)-cyclohex-3-enylamine could potentially be employed. The amine functionality would first be acylated, and subsequent acid-catalyzed cyclization would yield a fused heterocyclic system. The stereocenter on the cyclohexene ring could direct the facial selectivity of the cyclization, offering a route to chiral, non-racemic products.

While these applications remain speculative without direct literature precedents, the principles of these classic reactions provide a framework for the future exploration of this compound in the asymmetric synthesis of fused heterocycles.

Further Chemical Transformations of the Amine and Alkene Moieties

The amine and alkene functionalities of this compound are ripe for a variety of chemical transformations, enabling its use as a versatile scaffold for the synthesis of diverse and highly functionalized molecules.

The secondary amine can be readily protected to allow for selective reactions at the alkene. A common protecting group strategy involves the formation of a carbamate, for instance, by reacting the amine with benzyl (B1604629) chloroformate to yield a benzyl N-(1-cyclohex-3-enyl)carbamate. This protected intermediate can then undergo a range of transformations at the double bond.

Subsequent deprotection of the amine allows for further functionalization, such as N-alkylation or N-acylation, providing a modular approach to a wide array of derivatives. These transformations highlight the utility of this compound as a chiral scaffold for the introduction of diverse functional groups, leading to the creation of valuable building blocks for drug discovery and development.

| Transformation | Reagents | Product Description |

| Amine Protection | Benzyl chloroformate, Triethylamine | Benzyl N-(1-cyclohex-3-enyl)carbamate |

| Iodination | Iodine, Sodium bicarbonate | Introduction of iodine across the double bond, forming an iodinated cyclohexylamino derivative. |

| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | Formation of an epoxide on the cyclohexene ring, yielding a cyclohexylamino epoxide. |

| Epoxide Ring-Opening | Nucleophiles (e.g., azides, amines) | Opening of the epoxide ring to introduce new functional groups, leading to highly functionalized cyclohexylamino alcohols. |

Advanced Analytical Methodologies for the Characterization and Enantiodiscrimination of S Cyclohex 3 Enylamine Hydrochloride

Chromatographic Techniques for Chiral Separation

The separation of enantiomers is a significant challenge in analytical chemistry. For (S)-Cyclohex-3-enylamine hydrochloride, various chromatographic techniques can be employed to achieve effective enantiodiscrimination.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for chiral separations. The use of Chiral Stationary Phases (CSPs) allows for direct enantiomeric resolution without the need for derivatization. These phases create a chiral environment where the enantiomers of an analyte can form transient diastereomeric complexes with different stabilities, leading to different retention times.

Polysaccharide-derived CSPs, particularly those based on cellulose (B213188) and amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, are widely successful for the separation of a broad range of chiral compounds, including amines. For a primary amine like (S)-Cyclohex-3-enylamine, these phases offer multiple interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The selection of the mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is crucial for optimizing the separation. The addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and reduce retention time for basic analytes.

A typical HPLC method for the chiral separation of a compound similar to this compound on a polysaccharide-derived CSP is detailed below.

Table 1: Illustrative HPLC Parameters for Chiral Separation

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (S)-enantiomer | ~8.5 min |

| Expected Retention Time (R)-enantiomer | ~10.2 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography (GC) for Enantiomeric Analysis

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile and thermally stable compounds. For the analysis of this compound, the free base form is typically required, which can be achieved by a simple liquid-liquid extraction under basic conditions. The direct separation is then performed on a GC column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. These CSPs separate enantiomers based on the differential inclusion of the analyte enantiomers into the chiral cavity of the cyclodextrin.

Alternatively, the amine can be derivatized with a chiral reagent, and the resulting diastereomers can be separated on a standard achiral GC column.

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for chiral separations in many instances, offering advantages of both GC and HPLC. It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC often provides faster separations and higher efficiency than HPLC. Polysaccharide-based CSPs are also widely used in SFC. The addition of co-solvents, typically alcohols like methanol (B129727) or ethanol, and additives like amines, is used to modulate the retention and selectivity.

Capillary Electrophoresis (CE) for Enantiodiscrimination

Capillary Electrophoresis (CE) is a high-resolution separation technique that requires only minute amounts of sample. For chiral separations of basic compounds like (S)-Cyclohex-3-enylamine, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most common chiral selectors used in CE. The separation is based on the differential binding constants of the enantiomers with the chiral selector, which results in different electrophoretic mobilities. The degree of separation can be fine-tuned by adjusting the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage.

Chiral Derivatization Strategies for Enhanced Analytical Resolution

Chiral derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard achiral chromatographic techniques like HPLC or GC. This approach is particularly useful when direct chiral separation is difficult or when the analyte lacks a suitable chromophore for UV detection.

For a primary amine such as (S)-Cyclohex-3-enylamine, a common and effective CDA is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its analogues. The reaction of (R,S)-Cyclohex-3-enylamine with (R)-Mosher's acid chloride would produce a pair of diastereomeric amides, which can then be readily separated and quantified.

Table 2: Common Chiral Derivatizing Agents for Primary Amines

| Derivatizing Agent | Resulting Derivative | Analytical Technique |

|---|---|---|

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) | Diastereomeric amides | HPLC, GC, NMR |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) | Diastereomeric adducts | HPLC |

| (S)-(+)-2-Phenylpropionic acid | Diastereomeric amides | HPLC, GC |

The choice of derivatization strategy depends on the analytical instrumentation available and the specific requirements of the analysis. A successful derivatization reaction should be rapid, quantitative, and free of racemization.

Formation of Naphthaldimine Derivatives for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of chiral molecules. For primary amines like (S)-Cyclohex-3-enylamine, which lack a strong chromophore for UV detection, derivatization is a common strategy to enhance detectability and improve chromatographic resolution on chiral stationary phases (CSPs).

The formation of naphthaldimine derivatives is a well-established method for this purpose. nih.govyakhak.orgresearchgate.net The reaction involves the condensation of the primary amine with a naphthaldehyde reagent, such as 2-naphthaldehyde (B31174) or 2-hydroxynaphthaldehyde, to form a Schiff base, specifically a naphthaldimine. This derivatization introduces a bulky, aromatic naphthyl group, which not only acts as a powerful chromophore for sensitive UV or fluorescence detection but also provides the necessary steric and electronic interactions for effective chiral recognition by polysaccharide-based CSPs. nih.govyakhak.orgkoreascience.kr

The general reaction is a straightforward condensation, typically achieved by mixing the amine and the naphthaldehyde reagent in a suitable solvent. The resulting imine derivatives can then be directly analyzed by normal-phase HPLC. Studies on various chiral amines have shown that the choice of both the naphthaldehyde reagent and the specific polysaccharide-based CSP (e.g., amylose or cellulose-derived) significantly impacts the degree of enantioseparation. nih.govyakhak.org For example, conformationally flexible 2-naphthaldimine derivatives often show excellent separation on amylose-derived CSPs, while more rigid 2-hydroxynaphthaldimine derivatives can be better resolved on cellulose-derived CSPs. yakhak.orgresearchgate.net

Table 1: HPLC Enantioseparation Parameters for Naphthaldimine Derivatives of a Model Chiral Amine

| Derivatizing Agent | Chiral Stationary Phase (CSP) | Mobile Phase (Hexane:IPA) | Separation Factor (α) | Resolution (Rs) |

| 2-Naphthaldehyde | Amylose tris(3,5-dimethylphenylcarbamate) | 90:10 | 1.45 | 3.80 |

| 2-Hydroxynaphthaldehyde | Cellulose tris(3,5-dimethylphenylcarbamate) | 95:5 | 1.62 | 4.51 |

Note: Data is representative and based on typical values reported for the separation of chiral amine derivatives. Actual values for this compound would require experimental determination.

Development of Fluorous and Proline-Based Chiral Derivatization Reagents

Beyond standard derivatization for HPLC, specialized reagents have been developed to facilitate separation and analysis, particularly for complex mixtures or for analysis by other techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR).

Fluorous Chiral Derivatization Reagents (CDRs) introduce a perfluoroalkyl chain (a "fluorous" tag) into the analyte molecule. While less common than other methods for simple amines, the principle involves reacting the chiral amine with a fluorous-tagged chiral reagent. The key advantage of fluorous chemistry is the unique solubility profile it imparts, allowing for simplified purification of the derivatized product through fluorous solid-phase extraction (F-SPE). This can be particularly useful for cleaning up samples from complex matrices before final analysis by HPLC or GC.

Proline-based Chiral Derivatization Reagents are highly effective for the enantiodiscrimination of chiral amines by both chromatographic and spectroscopic methods. nih.govsigmaaldrich.com Proline is a readily available, chiral amino acid that can be readily converted into highly reactive acylating agents, such as N-trifluoroacetylproline anhydride. nih.govsigmaaldrich.com When a racemic or enantiomerically enriched amine like cyclohex-3-enylamine (B7893297) is reacted with an enantiopure proline-based CDR, a pair of diastereomeric amides is formed. These diastereomers possess different physical properties and can be separated and quantified using standard achiral chromatography (GC or HPLC). nih.gov However, care must be taken as some proline-based reagents can exhibit stereoselectivity in their reaction or undergo racemization, which could lead to inaccurate quantification if not properly validated. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-cyclohex-3-enylamine hydrochloride to ensure enantiomeric purity?

- Methodology : Use chiral resolution techniques such as enzymatic kinetic resolution or asymmetric hydrogenation. Monitor reaction progress via chiral HPLC (e.g., using a Chiralpak® column) to verify enantiomeric excess (ee) ≥98% .

- Key Considerations :

- Temperature control (e.g., -20°C to 25°C) to minimize racemization.

- Selection of chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation .

- Post-synthesis purification via recrystallization in ethanol/water mixtures to remove diastereomeric impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Wear PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation risks noted in similar cyclohexylamine derivatives) .

- Ventilation: Use fume hoods to avoid inhalation of hydrochloride aerosols .

- Waste disposal: Segregate acidic waste and neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying pH conditions?

- Analysis Framework :

- Compare kinetic stability studies in buffered solutions (pH 2–10) using UV-Vis spectroscopy. For example, instability at pH >8 may result in ring-opening reactions .

- Cross-validate with NMR (¹H/¹³C) to track structural changes. Contradictions in literature often arise from differences in solvent polarity or temperature .

Q. What advanced techniques are recommended for assessing enantiomeric purity in complex matrices (e.g., biological samples)?

- Methods :

- Chiral LC-MS/MS : Quantify (S)-enantiomer with a limit of detection (LOD) ≤0.1 ng/mL using a polar organic mode column (e.g., Astec® C18) .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing optical rotation with reference standards .

Critical Research Gaps

Q. How does the cyclohexene ring strain influence the compound’s reactivity in nucleophilic substitutions?

- Hypothesis Testing : Perform DFT calculations (e.g., Gaussian 16) to model transition states and compare with experimental kinetics. Preliminary data suggest 20% faster SN2 reactivity vs. cyclohexylamine due to ring strain .

Q. What metabolic pathways are implicated in the biodegradation of this compound?

- Proposed Workflow :

- Use ¹⁴C-labeled compound in microbial assays (e.g., Pseudomonas spp.) to track mineralization.

- Identify intermediates via high-resolution mass spectrometry (HRMS). Prior studies on cyclohexylamine show hydroxylation as a primary pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.